ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 922015-34-7
Cat. No.: VC11975553
Molecular Formula: C29H29N3O3
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922015-34-7 |
|---|---|
| Molecular Formula | C29H29N3O3 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | ethyl 4-(3,3-diphenylpropylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C29H29N3O3/c1-3-35-29(34)28-25(20-27(33)32(31-28)26-17-11-10-12-21(26)2)30-19-18-24(22-13-6-4-7-14-22)23-15-8-5-9-16-23/h4-17,20,24,30H,3,18-19H2,1-2H3 |
| Standard InChI Key | PFFOVJJGDDPLAT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, reflects its substitution pattern. The pyridazine ring is functionalized at position 4 with a 3,3-diphenylpropylamine group, at position 1 with a 2-methylphenyl substituent, and at position 3 with an ethyl ester. Position 6 features a ketone group, completing the 1,6-dihydropyridazine framework.
The molecular formula is inferred as C₃₀H₂₉N₃O₃, derived by comparing it to the structurally related compound ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (PubChem CID: 16813649) , which has a molecular formula of C₂₅H₂₇N₃O₆. Replacing the methoxy-substituted carbamoylmethoxy group with a 3,3-diphenylpropylamino moiety increases the carbon and hydrogen count while reducing oxygen atoms.
Spectral Characterization
While experimental spectral data for the target compound are unavailable, analogs provide reference benchmarks. For example:
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Infrared (IR) Spectroscopy: The ketone (C=O) at position 6 and ester (C=O) at position 3 would exhibit strong absorptions near 1700–1750 cm⁻¹ . The amine (N–H) stretch of the 3,3-diphenylpropylamino group would appear around 3300–3500 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The 2-methylphenyl group would show a singlet for the methyl protons at δ ~2.3 ppm. The ethyl ester’s methylene and methyl groups would resonate at δ ~4.2 (quartet) and δ ~1.3 (triplet), respectively .
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¹³C NMR: The ketone carbon at position 6 would appear near δ 190 ppm, while the ester carbonyl would resonate at δ ~165 ppm .
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Synthetic Pathways and Methodologies
Pyridazine Core Construction
The 1,6-dihydropyridazine ring is typically synthesized via cyclization reactions. A plausible route involves the conjugate addition of ethyl 2-aminomalonate to alkynyl imines, followed by intramolecular cyclization . For example, 3-amino-4-(2-bromophenyl)-2-pyridones have been prepared using alkynyl imines and palladium-catalyzed amination , a method adaptable to introducing the 3,3-diphenylpropylamino group.
Esterification and Aryl Substitution
The ethyl ester at position 3 is likely introduced early via esterification of a carboxylic acid intermediate. The 2-methylphenyl group at position 1 may be incorporated through Suzuki–Miyaura coupling using a 2-methylphenylboronic acid and a halogenated pyridazine precursor.
Physicochemical Properties
Solubility and Stability
The compound’s lipophilic nature, due to the 3,3-diphenylpropyl and 2-methylphenyl groups, suggests poor aqueous solubility. Ethyl esters generally enhance lipid solubility, favoring organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Stability studies of analogs indicate susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester and ketone functionalities .
Crystallography and Molecular Interactions
X-ray crystallography data are unavailable, but molecular modeling predicts a planar pyridazine ring with substituents adopting equatorial orientations to minimize steric hindrance. The 3,3-diphenylpropylamino group may engage in π-π stacking with aromatic residues in biological targets.
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